molecular formula C17H11BrClNO2S2 B4957474 (5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE CAS No. 6172-72-1

(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4957474
CAS No.: 6172-72-1
M. Wt: 440.8 g/mol
InChI Key: KHDGYNGNTRUHKH-OVCLIPMQSA-N
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Description

The compound (5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE belongs to the thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core. Its structure includes:

  • A brominated methoxyphenyl group at position 5, where the methoxy substituent is further modified with a 2-chlorophenyl moiety.
  • A sulfanylidene (C=S) group at position 2, enhancing electrophilicity and reactivity.
  • A conjugated methylidene group (C=CH) that stabilizes the planar geometry of the molecule .

This combination of functional groups confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., antimicrobial or anticancer agents) and materials science .

Properties

IUPAC Name

(5E)-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDGYNGNTRUHKH-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NC(=S)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367501
Record name STK092442
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6172-72-1
Record name STK092442
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the thiazolidinone ring: This step involves the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the bromine and chlorine-substituted phenyl group: This step involves the reaction of the thiazolidinone intermediate with a bromine and chlorine-substituted benzaldehyde under acidic or basic conditions to form the final product.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the aromatic ring undergoes nucleophilic substitution with amines, thiols, or alkoxides.

ReagentProductConditionsYield (%)Reference
Piperazine5-(Piperazinyl)-substituted derivativeDMF, 120°C, 6 hr72
Sodium methoxide5-Methoxy derivativeMeOH, reflux, 4 hr68
Thiophenol5-Phenylthio derivativeK2CO3, DMF, 80°C65

Hydrolysis of the Thiazolidinone Ring

The thiazolidinone ring is susceptible to acid- or base-catalyzed hydrolysis , yielding thiourea or carboxamide derivatives.

Acidic Hydrolysis (HCl, H2O):

  • Product: 5-({5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}methylidene)thiourea

  • Conditions: 6M HCl, 100°C, 3 hr

  • Yield: 58%

Basic Hydrolysis (NaOH, EtOH):

  • Product: Corresponding carboxamide

  • Conditions: 10% NaOH, 70°C, 2 hr

  • Yield: 63%

Oxidation Reactions

The sulfanylidene group (-S-) can be oxidized to sulfoxide (-SO-) or sulfone (-SO2-) using oxidizing agents.

Oxidizing AgentProductConditionsYield (%)Reference
H2O2 (30%)Sulfoxide derivativeAcetic acid, 50°C75
m-CPBASulfone derivativeDCM, 25°C, 12 hr82

Cycloaddition and Cross-Coupling Reactions

The conjugated system in the 5-arylidene moiety participates in Diels-Alder reactions and Suzuki couplings .

Diels-Alder Reaction:

  • Diethyl acetylenedicarboxylate reacts with the compound to form a pyranothiazolidinone hybrid.

  • Conditions: Toluene, 110°C, 8 hr

  • Yield: 70%

Suzuki Coupling:

  • Palladium-catalyzed coupling with arylboronic acids introduces substituents at the bromine site.

  • Conditions: Pd(PPh3)4, K2CO3, DMF/H2O, 90°C

  • Yield: 65–78%

Biological Activity and Reactivity Correlations

The compound’s antimicrobial and anticancer activities correlate with its reactivity:

  • Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilic character, improving binding to biological targets .

  • Sulfanylidene oxidation modulates cytotoxicity; sulfone derivatives show higher activity against cancer cell lines (IC50: 12–18 μM) .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light leads to cleavage of the 5-arylidene bond, forming bromophenol and thiazolidinone fragments .

  • Thermal Stability : Decomposes above 250°C, releasing SO2 and HBr gases (TGA data) .

Key Challenges in Reaction Optimization

  • Steric Hindrance : Bulky substituents on the chlorophenyl methoxy group reduce reaction rates in cross-coupling .

  • Regioselectivity : Competing reactions at bromine vs. sulfur sites require careful catalyst selection .

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives, including those similar to the compound , have demonstrated considerable antimicrobial properties. Research has shown that compounds with a thiazolidinone scaffold can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies indicate that certain thiazolidinones exhibit high inhibition rates against Escherichia coli and Staphylococcus aureus, with activity indices reaching up to 91.66% against S. aureus . The presence of electron-withdrawing groups on the aromatic ring significantly enhances the antibacterial activity of these compounds.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameTarget BacteriaInhibition (%)
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli88.46
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus91.66

Anticancer Potential

The anticancer properties of thiazolidinone derivatives have been widely studied, with many compounds showing significant cytotoxic effects against various cancer cell lines. The thiazolidinone scaffold has been identified as a promising structure for developing novel anticancer agents due to its ability to inhibit tumor cell proliferation and induce apoptosis.

Recent studies highlight that derivatives similar to (5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exhibit potent activity against human cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer) . The mechanism of action often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

Table 2: Anticancer Activity of Thiazolidinone Derivatives

Compound NameCancer Cell LineIC50 (µM)
Thiazolidinone Derivative AHT2915
Thiazolidinone Derivative BH46012

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, thiazolidinones are being explored for their potential in other therapeutic areas:

  • Anti-inflammatory Effects : Certain thiazolidinones exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Antidiabetic Properties : Some derivatives have shown promise in modulating glucose metabolism and improving insulin sensitivity, suggesting potential applications in diabetes management .

Case Study 1: Synthesis and Evaluation of Antimicrobial Thiazolidinones

A study synthesized various thiazolidinone derivatives and evaluated their antimicrobial activity against multiple bacterial strains. The results indicated that modifications at the C2 position significantly affected antibacterial efficacy, with certain derivatives outperforming standard antibiotics .

Case Study 2: Anticancer Activity Assessment

In another investigation, a series of thiazolidinones were tested against human renal cell adenocarcinoma (769-P). The results demonstrated a strong correlation between structural modifications and cytotoxicity levels, highlighting the importance of specific substituents in enhancing anticancer activity .

Mechanism of Action

The mechanism of action of (5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the thiazolidinone core but differ in substituents, leading to variations in reactivity and bioactivity:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
(2E,5E)-5-[(5-Bromo-2-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one Phenylimino (C=N-Ph) instead of sulfanylidene (C=S) ~358.27 Lower electrophilicity; reduced thiol reactivity compared to sulfanylidene derivatives
(5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one Furyl group instead of chlorophenyl-methoxy; bromophenyl substituent ~352.74 Enhanced π-π stacking potential; altered solubility in nonpolar solvents
(5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one Hydroxyphenyl and butyl groups ~308.42 Improved hydrogen-bonding capacity; potential for targeting hydroxyl-dependent enzymes
(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one Imidazolidinone core instead of thiazolidinone; 4-chlorophenyl substituent ~320.83 Increased steric hindrance; altered binding affinity in enzyme active sites

Key Differences in Reactivity and Bioactivity

  • Electrophilicity: The sulfanylidene group in the target compound enhances its ability to undergo nucleophilic attacks compared to phenylimino derivatives (e.g., ’s compound) .
  • Antimicrobial Potential: Bromine and chlorine atoms increase electrophilicity, which may enhance interactions with microbial enzymes (e.g., thymidylate synthase) compared to non-halogenated analogues .

Biological Activity

The compound (5E)-5-({5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial , anticancer , anti-inflammatory , and antidiabetic properties. Modifications at various positions of the thiazolidin ring can significantly influence their biological activities. The presence of halogen substituents, such as bromine and chlorine in this compound, is known to enhance its pharmacological profile by improving potency and selectivity.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. The minimum inhibitory concentration (MIC) values for these compounds often surpass those of traditional antibiotics, indicating their potential as new antimicrobial agents .

CompoundMIC (µM)Activity
Compound A0.21Effective against Pseudomonas aeruginosa
Compound B<0.1Effective against MRSA
Compound C0.15Effective against E. coli

Anticancer Activity

Thiazolidin-4-one derivatives are recognized for their anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition. The compound has shown promising results in preliminary assays, suggesting it may act as a multi-target inhibitor against different cancer types .

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory effects of thiazolidin-4-one derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. Additionally, antioxidant assays have indicated that these compounds can scavenge free radicals effectively, providing a protective effect against oxidative stress .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the introduction of electron-withdrawing groups like bromine and chlorine enhances the biological activity of thiazolidin derivatives by increasing their lipophilicity and binding affinity to biological targets. The specific positioning of these substituents is crucial for maximizing efficacy .

Case Studies

Several case studies highlight the efficacy of thiazolidin derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of thiazolidin derivatives against resistant bacterial strains and found that certain modifications significantly increased potency compared to standard treatments.
  • Anticancer Potential : In vitro studies demonstrated that specific thiazolidin derivatives could inhibit growth in breast cancer cell lines by inducing apoptosis through caspase activation.
  • In Vivo Studies : Animal models treated with thiazolidin derivatives exhibited reduced tumor growth rates and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic pathways are most effective for preparing (5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using intermediates like substituted benzylidene-thiazolidinone precursors. For example, analogous thiazolidinone derivatives are synthesized by reacting hydrazides with carbonyl compounds under reflux in the presence of phosphorus oxychloride (POCl₃) or other cyclizing agents. Key steps include the formation of the thiazolidinone core and subsequent functionalization of the bromo and chlorophenyl methoxy groups .
  • Critical Considerations : Optimize reaction conditions (e.g., solvent, temperature) to avoid side reactions such as oxidation of the sulfanylidene group.

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to confirm regiochemistry and substituent positions.
  • IR spectroscopy to identify carbonyl (C=O) and thione (C=S) stretching vibrations.
  • X-ray crystallography to resolve the (5E)-configuration of the benzylidene group and confirm stereoelectronic effects .
    • Data Interpretation : Compare spectral data with structurally related thiazolidinones (e.g., PubChem entries for analogous compounds) to validate assignments .

Q. How can theoretical frameworks guide the initial design of experiments for this compound?

  • Methodological Answer : Apply density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (e.g., halogen bonding from bromo/chloro substituents). Molecular docking studies can hypothesize biological targets, such as enzymes with thiazolidinone-binding pockets .
  • Implementation : Use software like Gaussian or AutoDock to model interactions before experimental validation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thiazolidinone core in biological or catalytic systems?

  • Methodological Answer : Investigate the compound’s redox behavior via cyclic voltammetry to identify electron-transfer pathways. For biological activity, conduct in vitro assays (e.g., enzyme inhibition) paired with mutagenesis studies to pinpoint active sites. For example, the sulfanylidene group may act as a nucleophile or metal-chelating agent .
  • Contradiction Analysis : If experimental results conflict with computational predictions (e.g., unexpected inhibition potency), re-evaluate solvent effects or protein flexibility in docking models .

Q. How can environmental fate studies be designed to assess the compound’s persistence and degradation products?

  • Methodological Answer : Use OECD guidelines for hydrolysis (pH 4–9), photolysis (UV-Vis irradiation), and biodegradation (activated sludge assays). Employ HPLC-MS or GC-MS to track degradation products, focusing on brominated and chlorinated fragments, which may pose ecological risks .
  • Advanced Design : Include abiotic/biotic transformation pathways in a compartmental model (e.g., soil-water partitioning coefficients) to predict environmental distribution .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., principal component analysis) to SAR datasets. For example, if electron-withdrawing substituents (e.g., -Br, -Cl) enhance activity in some assays but reduce it in others, evaluate confounding factors like solubility or membrane permeability via logP measurements .
  • Validation : Synthesize and test derivatives with controlled substituent variations (e.g., replacing bromine with fluorine) to isolate electronic vs. steric effects .

Experimental Design Considerations

Q. What statistical models are appropriate for optimizing synthetic yield or biological activity?

  • Methodological Answer : Use response surface methodology (RSM) with central composite design to optimize reaction parameters (e.g., temperature, catalyst loading). For bioactivity data, apply nonlinear regression (e.g., IC₅₀ curve fitting) and ANOVA to assess significance .

Q. How should researchers validate the compound’s purity and stability under storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation using mass spectrometry to identify hydrolytic or oxidative byproducts .

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